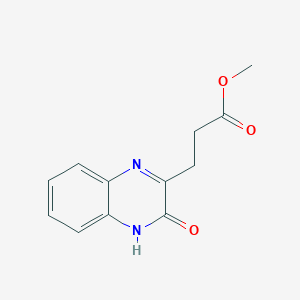

Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a chemical compound with the molecular formula C12H12N2O3. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a quinoxaline ring fused with a propanoate ester, making it a valuable scaffold for drug development and other scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3,4-dihydroquinoxalin-2-one with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoxaline-2,3-diones.

Reduction: Reduction of the compound can yield 3,4-dihydroquinoxaline derivatives.

Substitution: The ester group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Quinoxaline-2,3-diones.

Reduction: 3,4-dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline esters.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate has been investigated for its potential therapeutic properties:

-

Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC₅₀ values for derivatives range from 1.9 to 7.52 μg/mL.

- Mechanisms of Action :

- Inhibition of Tyrosine Kinases : This compound can inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells.

- Tubulin Polymerization Inhibition : Disrupts microtubule dynamics, preventing mitosis.

- Mechanisms of Action :

Biological Research

The compound is also being explored for its antiviral and anti-inflammatory properties. Its interaction with specific molecular targets has been studied, revealing potential pathways for therapeutic interventions.

Industrial Applications

In the industrial sector, this compound serves as a building block for the synthesis of more complex molecules. Its unique ester functional group allows for further chemical modifications, making it a versatile scaffold in drug development and material science.

Case Studies

Several studies have documented the biological effects and applications of this compound:

- Study on Antiproliferative Effects : A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited the growth of human cancer cell lines through multiple mechanisms involving apoptosis and kinase inhibition.

- Exploration of Antiviral Properties : Research indicated that certain derivatives exhibited promising antiviral activity against specific viral strains, suggesting potential applications in virology.

Wirkmechanismus

The mechanism of action of Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate involves its interaction with specific molecular targets. It has been shown to increase caspase 3 activity, leading to programmed cell death in cancer cells. This compound may also interact with other cellular pathways, contributing to its antiproliferative effects .

Vergleich Mit ähnlichen Verbindungen

3,4-Dihydroquinoxalin-2-ones: These compounds share the quinoxaline core and exhibit similar biological activities.

4-Hydroxy-2-quinolones: Known for their pharmaceutical applications, these compounds have a different core structure but similar therapeutic potential.

Uniqueness: Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is unique due to its specific ester functional group, which allows for further chemical modifications. This versatility makes it a valuable scaffold for drug development and other research applications .

Biologische Aktivität

Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

- Chemical Formula : C₁₁H₁₀N₂O₃

- Molecular Weight : 218.21 g/mol

- CAS Number : 7712-28-9

- Melting Point : 262 °C

Synthesis

The compound can be synthesized through various methods, including the Michael reaction involving quinoxaline derivatives. The synthesis typically involves the reaction of 3-phenylquinoxaline derivatives with acrylic acid derivatives to form the desired propanamide or propanoate structures .

Anticancer Activity

This compound has shown promising anticancer activity across several studies:

- Cell Line Testing : In vitro studies demonstrated that derivatives containing the quinoxaline moiety exhibited significant antiproliferative effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC₅₀ values for some derivatives ranged from 1.9 to 7.52 μg/mL .

-

Mechanism of Action : The anticancer effects are attributed to multiple mechanisms:

- Inhibition of Tyrosine Kinases : Quinoxaline derivatives have been shown to inhibit tyrosine kinases, which are crucial for cancer cell proliferation .

- Induction of Apoptosis : These compounds can induce programmed cell death in cancer cells, a critical pathway for effective cancer therapy .

- Tubulin Polymerization Inhibition : By disrupting microtubule dynamics, these compounds prevent mitosis in cancer cells .

Antimicrobial Activity

Some studies have also reported antimicrobial properties associated with quinoxaline derivatives. For instance, compounds derived from this structure have demonstrated activity against a range of microorganisms, including bacteria and fungi . This broad-spectrum activity could be linked to their ability to interfere with microbial cell functions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications:

Case Studies

- Study on 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propionic Acid Derivatives : A series of synthesized quinoxaline derivatives were evaluated for their anticancer properties. The study highlighted that compounds with specific substitutions exhibited significantly lower IC₅₀ values against HCT-116 and MCF-7 cells, indicating their potential as selective anticancer agents .

- VEGFR Inhibition Studies : Research focusing on structure modifications revealed that certain quinoxaline derivatives acted as inhibitors of VEGFR (Vascular Endothelial Growth Factor Receptor), which is crucial for tumor angiogenesis. This suggests a dual role in both direct cytotoxicity and antiangiogenic effects .

Eigenschaften

IUPAC Name |

methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-11(15)7-6-10-12(16)14-9-5-3-2-4-8(9)13-10/h2-5H,6-7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYSLCUCVSTQSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NC2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.